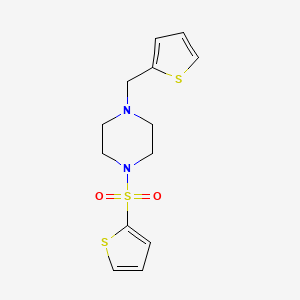
1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine
描述
1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used in various scientific research studies due to its unique chemical properties.
作用机制
1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine acts on the serotonergic system by binding to and activating specific receptor subtypes. It is a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. This compound is also a full agonist at the 5-HT2A receptor, which is involved in the regulation of perception, mood, and behavior. This compound's mechanism of action is complex and not fully understood, but it is believed to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase serotonin levels in the brain, which can lead to changes in mood, perception, and behavior. This compound has also been shown to increase heart rate and blood pressure, which may be due to its effects on the sympathetic nervous system. In addition, this compound has been shown to have effects on the gastrointestinal system, including nausea and vomiting.
实验室实验的优点和局限性
1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. This compound has also been shown to have a high affinity for specific receptor subtypes, making it a useful tool for investigating the serotonergic system. However, there are also limitations to using this compound in lab experiments. Its effects on the body can be unpredictable, and it may have different effects depending on the dose and route of administration. In addition, this compound has been shown to have limited selectivity for specific receptor subtypes, which can make it difficult to interpret results.
未来方向
There are several future directions for research on 1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine. One area of focus is the development of more selective agonists and antagonists for specific receptor subtypes. This would allow for more precise investigation of the serotonergic system and its role in various physiological and pathological processes. Another area of focus is the investigation of the long-term effects of this compound use on the brain and body. This would help to determine the safety and potential therapeutic uses of this compound and related compounds. Finally, there is a need for more research on the effects of this compound on different populations, such as children, elderly individuals, and individuals with certain medical conditions. This would help to determine the safety and efficacy of this compound use in these populations.
科学研究应用
1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine has been used in various scientific research studies as a tool to investigate the mechanism of action of serotonergic receptors. It is known to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. This compound has also been used in studies to investigate the role of serotonin in the regulation of mood, anxiety, and cognition.
属性
IUPAC Name |
1-(thiophen-2-ylmethyl)-4-thiophen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S3/c16-20(17,13-4-2-10-19-13)15-7-5-14(6-8-15)11-12-3-1-9-18-12/h1-4,9-10H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGCWNNUFUOPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-{[2-cyano-3-(3-nitrophenyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283754.png)
![ethyl 2-[(3-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoacryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283760.png)
![4-(2-cyano-3-{[3-(ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B4283768.png)
![1-[(4-bromophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283793.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4283795.png)
![1-[(5-methyl-2-furyl)methyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4283803.png)
![1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283810.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283817.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283824.png)
![1-acetyl-5-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)indoline](/img/structure/B4283839.png)
![2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4283848.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B4283866.png)
![methyl 2-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4283874.png)
![2-{[4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4283877.png)
